Benzyldiphenylphosphine

Catalog No.
S752849
CAS No.
7650-91-1
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldiphenylphosphine

CAS Number

7650-91-1

Product Name

Benzyldiphenylphosphine

IUPAC Name

benzyl(diphenyl)phosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

UZCPNEBHTFYJNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Benzyldiphenylphosphine (CAS 7650-91-1) is a tertiary phosphine ligand characterized by a distinct hybrid of alkyl and aryl substituents, offering intermediate steric bulk and electronic properties between purely aryl (e.g., triphenylphosphine) and purely alkyl phosphines. In industrial and advanced laboratory settings, it is primarily procured as a versatile precursor for homogeneous transition metal catalysts, particularly in the synthesis of stable cyclopalladated complexes and specialized Wittig reagents . Its benzylic methylene group provides a reactive site for late-stage functionalization, distinguishing its processability and downstream utility from symmetric triarylphosphines .

Attempting to substitute benzyldiphenylphosphine with the more ubiquitous triphenylphosphine (PPh3) fundamentally alters catalyst stability and downstream functionalization pathways [1]. While PPh3 acts as a standard L-type coordinating ligand, it lacks the reactive alpha-methylene group necessary for alpha-arylation or the formation of semi-stabilized ylides [1]. Furthermore, in palladium catalysis, benzyldiphenylphosphine uniquely undergoes direct cyclopalladation to form robust five-membered palladacycles, whereas PPh3 resists forming the highly strained four-membered rings required for analogous ortho-metalation under standard conditions [1]. This structural divergence makes benzyldiphenylphosphine irreplaceable for workflows requiring specific metalacycle precatalysts or late-stage ligand diversification.

Direct Synthesis of Stable Cyclopalladated Precatalysts

Benzyldiphenylphosphine enables the direct synthesis of highly stable five-membered cyclopalladated dimers, a critical feature for developing robust cross-coupling precatalysts [1]. When reacted with Pd(II) sources on silica gel or via standard acetate-bridged routes, it yields the cyclopalladated binuclear complex in substantial quantities (e.g., 56% yield) [1]. In contrast, triphenylphosphine primarily forms simple coordination complexes (e.g., PdCl2(PPh3)2) and resists direct ortho-metalation to form strained four-membered palladacycles under identical mild conditions [1].

Evidence DimensionCyclopalladation capability and palladacycle ring size
Target Compound DataForms stable 5-membered palladacycles (56% yield via Na2PdCl4/SiO2)
Comparator Or BaselineTriphenylphosphine (Forms simple coordination complexes; resists 4-membered ring formation)
Quantified Difference56% yield of cyclopalladated dimer vs. 0% (coordination only)
ConditionsReaction with Na2PdCl4 and NaOAc on SiO2 or Pd(OAc)2 in AcOH

Procurement of benzyldiphenylphosphine is essential for research and scale-up of specific palladacycle precatalysts that require a stable five-membered metallacyclic backbone.

Alpha-Functionalization for Late-Stage Ligand Diversification

The presence of the benzylic methylene group in benzyldiphenylphosphine (and its corresponding oxide) provides a distinct synthetic handle for late-stage structural diversification, which is entirely absent in triphenylphosphine [1]. Under palladium-catalyzed cross-coupling conditions, the benzylic position undergoes efficient alpha-arylation with aryl bromides, achieving yields up to 90%[1]. Because triphenylphosphine lacks alpha-protons, it cannot participate in this functionalization, making benzyldiphenylphosphine the required scaffold for synthesizing sterically customized, asymmetric bis-arylmethyl phosphine ligands[1].

Evidence DimensionYield of alpha-arylated phosphine derivative
Target Compound DataUp to 90% yield (with 4-tert-butyl bromobenzene)
Comparator Or BaselineTriphenylphosphine (0% yield; lacks alpha-protons)
Quantified Difference90% absolute yield advantage for alpha-functionalization
ConditionsPd(OAc)2/Xantphos catalyst, NaOtBu base, 110 °C

Buyers developing proprietary, sterically tuned phosphine ligands must select benzyldiphenylphosphine to access the reactive methylene bridge for downstream coupling.

Quaternization Efficiency and Semi-Stabilized Ylide Precursor Suitability

Benzyldiphenylphosphine exhibits distinct reactivity in quaternization reactions compared to standard triarylphosphines, facilitating the synthesis of specialized Wittig reagents [1]. In nickel-catalyzed quaternization with aryl bromides, benzyldiphenylphosphine efficiently forms quaternary phosphonium salts in 48–83% yields[1]. The resulting benzyldiphenylarylphosphonium salts feature benzylic protons that are readily deprotonated to form semi-stabilized ylides. This contrasts with triphenylphosphine, which forms non-stabilized ylides upon quaternization with alkyl halides, fundamentally altering the stereoselectivity and reaction conditions required for subsequent olefination[1].

Evidence DimensionQuaternization yield and ylide stabilization type
Target Compound Data48–83% yield of quaternary salts; forms semi-stabilized ylides
Comparator Or BaselineTriphenylphosphine (forms non-stabilized ylides when alkylated)
Quantified DifferenceDistinct ylide stabilization (semi-stabilized vs. non-stabilized) dictating Wittig stereocontrol
ConditionsNiBr2 (6 mol %), phenol solvent, reflux

For synthetic workflows requiring semi-stabilized Wittig reagents or specific cleavage profiles during alkaline hydrolysis, benzyldiphenylphosphine provides the necessary structural properties that generic triarylphosphines lack.

Synthesis of Palladacycle Precatalysts

Benzyldiphenylphosphine is the optimal starting material for generating five-membered cyclopalladated dimers [1]. These robust palladacycles are highly valued as precatalysts in industrial Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, where they offer superior thermal stability and controlled ligand release compared to simple in situ Pd/PPh3 mixtures[1].

Custom Ligand Development via Alpha-Arylation

In advanced catalyst design, the benzylic methylene group of benzyldiphenylphosphine serves as a critical functionalization site [2]. Research and development teams procure this compound to perform late-stage alpha-arylation, rapidly generating libraries of sterically hindered, asymmetric phosphine ligands without needing to build the phosphorus-carbon framework from scratch [2].

Generation of Semi-Stabilized Wittig Reagents

For complex natural product synthesis or pharmaceutical manufacturing requiring specific alkene stereochemistry, benzyldiphenylphosphine is utilized to synthesize specialized phosphonium salts [3]. Upon deprotonation, these salts yield semi-stabilized ylides, providing different E/Z selectivity profiles during Wittig olefinations compared to the non-stabilized ylides derived from standard triphenylphosphine alkylation [3].

XLogP3

4.5

Wikipedia

Benzyldiphenylphosphine

Dates

Last modified: 08-15-2023

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